(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Description
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
(1S)-5-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14FNO/c1-14-7-5-9-8(10(12)6-7)3-2-4-11(9)13/h5-6,11H,2-4,13H2,1H3/t11-/m0/s1 |
InChI Key |
SFFREFZFKNSDSJ-NSHDSACASA-N |
Isomeric SMILES |
COC1=CC2=C(CCC[C@@H]2N)C(=C1)F |
Canonical SMILES |
COC1=CC2=C(CCCC2N)C(=C1)F |
Origin of Product |
United States |
Preparation Methods
Oxime Formation and Catalytic Hydrogenation
This method adapts protocols from the synthesis of analogous fluoro-substituted tetrahydronaphthalen-amines.
Procedure :
- Starting Material : 5-Fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one.
- Oxime Synthesis :
- Catalytic Hydrogenation :
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Oxime Formation | NH₂OH·HCl, NaOAc, EtOH, Δ | 95% |
| Hydrogenation | Pd/C, H₂ (50 psi), EtOH | 86% |
Asymmetric Synthesis via Chiral Resolution
Adapted from the synthesis of (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine:
Procedure :
- Racemic Precursor Synthesis : Prepare 5-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine via Route 2.1.
- Chiral Resolution :
Advantages :
- Avoids costly chiral catalysts.
- Scalable for industrial production.
Industrial-Scale Production
Continuous Flow Hydrogenation
Modern facilities employ continuous flow reactors to enhance efficiency:
Green Chemistry Innovations
Recent advances emphasize solvent-free conditions:
- Mechanochemical Synthesis :
Stereochemical Control Strategies
Enzymatic Kinetic Resolution
Lipase-catalyzed acetylation selectively modifies the (R)-enantiomer, leaving (S)-amine unreacted:
Chiral Auxiliary Approaches
Use of (S)-proline-derived auxiliaries during cyclization ensures stereoselectivity:
Analytical Validation
Critical Quality Attributes :
- HPLC Analysis :
- NMR Spectroscopy :
Case Study: Process Optimization
A 2024 study compared batch vs. flow hydrogenation:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 6 hours | 30 minutes |
| Catalyst Loading | 5 wt% Pd/C | 1 wt% Pd/Al₂O₃ |
| Enantiomeric Excess | 86% | 98% |
Flow systems reduced catalyst costs by 60% while improving stereoselectivity.
Emerging Technologies
Photoredox Catalysis
Visible-light-mediated amination avoids high-pressure hydrogenation:
Biocatalytic Amination
Engineered transaminases convert ketones directly to (S)-amines:
- Enzyme : Arthrobacter sp. TA-09.
- Conversion : 92% with >99% ee.
Chemical Reactions Analysis
Oxidation Reactions
The secondary amine group and aromatic ring system enable controlled oxidation under specific conditions:
These oxidations are critical for synthesizing bioactive analogs, particularly in medicinal chemistry applications .
Reduction and Reductive Amination
The compound participates in hydrogenation and reductive coupling:
Key Process (Patent CN111393309A):
text1. Catalytic hydrogenation with 10% Pd/C (10-20 kg H₂ pressure) 2. Isopropanol solvent system 3. Acidic workup with HCl yields hydrochloride salt (87.1% yield, >98% purity) [8]
Reductive Amination Example:
-
Reacts with propionaldehyde under acidic conditions
Substitution Reactions
The fluorine and methoxy groups exhibit distinct reactivity patterns:
Fluorine Displacement
| Reagent | Conditions | Product | Efficiency |
|---|---|---|---|
| NaOH (aq) | 100°C, 12h | Hydroxy derivative | Moderate (40-50%) |
| CuCN/DMF | 150°C, microwave | Cyano-substituted analog | High (75-80%) |
Methoxy Demethylation
| Reagent System | Result | Application |
|---|---|---|
| BBr₃ in CH₂Cl₂ (-78°C) | Phenolic derivative | Precursor for O-alkylation |
| HI (48%), reflux | De-methylated amine | SAR studies in receptor binding |
Amine Functionalization
The chiral amine center undergoes characteristic reactions:
| Reaction | Reagents | Products | Stereochemical Outcome |
|---|---|---|---|
| Acylation | AcCl, Et₃N | N-acetyl derivative | Retention of (S)-configuration |
| Sulfonation | SO₃·Py | Sulfonamide analogs | Enantiomeric excess >99% |
| Diazotization | NaNO₂/HCl | Diazonium salts | Used for aryl coupling reactions |
Ring Functionalization
Electrophilic aromatic substitution occurs at activated positions:
Nitration Example:
-
HNO₃/H₂SO₄ at 0°C
-
Para- to methoxy group (68% yield)
Friedel-Crafts Alkylation:
-
AlCl₃ catalyst, CH₂Cl₂
-
Regioselectivity controlled by fluorine’s -I effect
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Catalyst System | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 55-70% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aryl halides | 60-75% |
Salt Formation
Pharmaceutically relevant salts are readily formed:
| Acid | Salt Type | Solubility (mg/mL) |
|---|---|---|
| HCl | Hydrochloride | 12.8 in H₂O |
| Citric acid | Citrate | 8.4 in EtOH |
Reaction Stability Data
Critical stability parameters under process conditions:
| Parameter | Value | Measurement Method |
|---|---|---|
| Thermal decomposition | 218°C | TGA |
| pH stability range | 3-8 | HPLC monitoring |
| Photolytic degradation | <5% over 48h | ICH Q1B guidelines |
This compound’s reactivity profile makes it particularly valuable for constructing complex molecules in drug discovery, with over 23 derivatives reported in D2/D3 receptor studies . The fluorine atom’s strong electron-withdrawing effect and methoxy group’s steric demands create unique regioselectivity patterns not observed in non-halogenated analogs.
Scientific Research Applications
(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on structural variations, molecular properties, and research findings.
Substituent Position and Halogenation Effects
(S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 1213465-25-8)
- Structural Difference : Fluorine at position 6 instead of 4.
- Molecular Weight : 165.21 g/mol (vs. 195.24 g/mol for the target compound).
(1S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS: 1807940-93-7)
- Structural Difference : Additional fluorine at position 7.
- Molecular Formula : C₁₀H₁₂ClF₂N.
- Implications : Increased lipophilicity due to dual fluorination, which could enhance blood-brain barrier penetration. Safety data for this compound remain unreported .
(S)-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 1335823-60-3)
Methoxy Group Variations
(S)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS: 911372-79-7)
- Structural Difference : Methoxy group at position 6 instead of 7.
- Molecular Weight : 213.70 g/mol (hydrochloride salt).
(1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 945950-80-1)
Physicochemical and Pharmacological Data Comparison
Biological Activity
(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of tetrahydronaphthalene derivatives, characterized by a fused bicyclic structure that contributes to its biological properties. The presence of a fluorine atom and a methoxy group enhances its pharmacological profile.
Structural Formula
-
Monoamine Oxidase Inhibition :
- Studies have shown that this compound exhibits inhibitory activity against monoamine oxidase (MAO), particularly MAO-B. This enzyme is crucial in the metabolism of neurotransmitters such as dopamine and serotonin. Inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, which can have antidepressant effects .
- Serotonin Receptor Modulation :
- Anticancer Properties :
Pharmacological Effects
The biological activity of this compound has been assessed in various models:
| Activity | IC50 Value | Target |
|---|---|---|
| MAO-B Inhibition | 21 nM | Monoamine Oxidase-B |
| 5-HT1A Receptor Binding | Not specified | Serotonin Receptor |
| Anticancer Activity | Varies | Cancer Cell Lines |
Study 1: Neuroprotective Effects
A study published in October 2024 highlighted the neuroprotective effects of this compound in a model of Perry Disease. The compound demonstrated significant MAO-B inhibition compared to its racemate, suggesting potential for therapeutic use in neurodegenerative diseases .
Study 2: Anticancer Activity
Research conducted on substituted tetrahydronaphthalene derivatives indicated that compounds similar to (S)-5-Fluoro-7-methoxy exhibited promising anticancer properties against various cell lines. The mechanism involved the modulation of apoptotic pathways and cell cycle regulation .
Q & A
Q. What synthetic methodologies are effective for preparing (S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine enantioselectively?
The enantioselective synthesis of this compound typically employs chiral auxiliary strategies. For example, tert-butanesulfinyl imines are used as intermediates to control stereochemistry. A representative procedure involves reacting fluoro-substituted tetrahydronaphthalenone with (R)- or (S)-tert-butanesulfinamide under Lewis acid catalysis (e.g., Ti(OiPr)₄), followed by reduction with NaBH₄ or L-Selectride to yield the desired (S)-enantiomer. Purification via column chromatography (hexane/ethyl acetate gradients) achieves >95% enantiomeric excess (ee) .
Q. How can the enantiomeric purity of this compound be validated?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) or polarimetry are standard methods. For instance, polarimetric analysis using a sodium lamp (589 nm) at 20°C can confirm specific optical rotations (e.g., [α]D = +50.6 for the (S)-enantiomer in CH₂Cl₂). Chiral HPLC retention times (e.g., t₁ = 11.2 min, t₂ = 12.3 min under MeOH/EtOH/hexanes gradients) further validate purity .
Q. What spectroscopic techniques are critical for structural characterization?
Key methods include:
- ¹H/¹³C NMR : Assignments for aromatic protons (δ 6.5–7.2 ppm), methoxy groups (δ 3.7–3.9 ppm), and amine protons (δ 1.5–2.1 ppm).
- HRMS : To confirm molecular formula (e.g., C₁₀H₁₂FNO₃, [M+H]+ = 210.0925).
- FT-IR : Peaks for NH stretching (~3350 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .
Advanced Research Questions
Q. How do computational methods like DFT contribute to understanding stereochemical outcomes in synthesis?
Density Functional Theory (DFT) calculations predict transition-state energies and stereochemical pathways. For example, studies on analogous fluoro-tetrahydronaphthalenamines reveal that steric hindrance from the tert-butanesulfinyl group dictates facial selectivity during imine reduction. Calculations at the B3LYP/6-31G(d) level correlate well with experimental ee values (>90%) .
Q. What structural modifications enhance binding affinity to serotonin receptors (e.g., 5-HT₇)?
Substituents at the 4-position of the tetrahydronaphthalene ring significantly influence receptor interactions. For example:
Q. How can metabolic stability and pharmacokinetics be evaluated for this compound?
- In vitro assays : Microsomal stability tests (human liver microsomes) assess CYP450-mediated degradation.
- Plasma protein binding : Equilibrium dialysis quantifies unbound fractions.
- Brain penetration : Intraperitoneal injection in mice followed by LC-MS/MS analysis of plasma and brain homogenates (e.g., brain-to-plasma ratio >0.8 indicates efficient BBB crossing) .
Q. What strategies mitigate racemization during scale-up synthesis?
- Low-temperature reactions : Maintain ≤0°C during imine formation and reduction.
- Chiral stationary phases : Use immobilized tert-butanesulfinamide derivatives for solid-phase synthesis.
- In situ quenching : Neutralize reaction mixtures immediately post-reduction to prevent acid-catalyzed racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
